2-Fluoro-4-methoxypyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a boron trihalide or a borate ester with a Grignard or organolithium reagent . The Suzuki-Miyaura cross-coupling reaction is a common method used to create carbon-carbon bonds using boronic acids .Molecular Structure Analysis

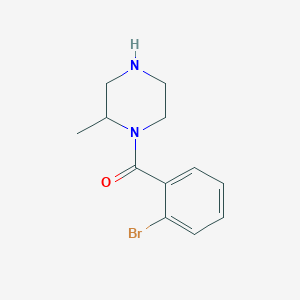

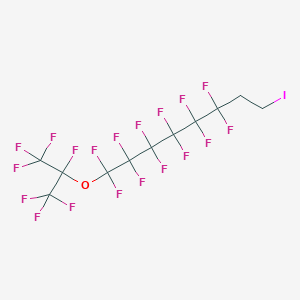

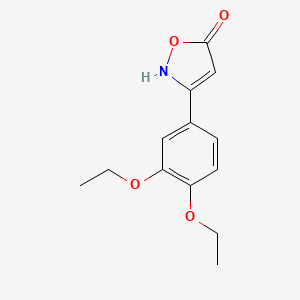

The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” would likely involve a pyridine ring with the boronic acid, methoxy, and fluoro groups attached at the 2nd, 4th, and 3rd positions, respectively .Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is widely used in organic chemistry .Scientific Research Applications

2-Fluoro-4-methoxypyridine-3-boronic acid has been used in a variety of scientific research applications, including drug discovery, biochemistry, and chemical synthesis. This compound has been used to synthesize a variety of compounds, including organic and inorganic compounds, pharmaceuticals, and other biomolecules. This compound has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methoxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Advantages and Limitations for Lab Experiments

2-Fluoro-4-methoxypyridine-3-boronic acid has a number of advantages for use in laboratory experiments. This compound is a small molecule, which makes it easy to synthesize and manipulate. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound can also be toxic and can cause adverse effects if used incorrectly. Therefore, it is important to use this compound with caution and to follow safety protocols when working with this compound.

Future Directions

There are a number of potential future directions for 2-Fluoro-4-methoxypyridine-3-boronic acid research. For example, this compound could be used to develop new drugs or to study the mechanism of action of existing drugs. In addition, this compound could be used to study the biochemical and physiological effects of certain compounds. Furthermore, this compound could be used to develop new biochemical and physiological assays. Finally, this compound could be used to develop new synthetic methods for the synthesis of organic and inorganic compounds.

Synthesis Methods

2-Fluoro-4-methoxypyridine-3-boronic acid can be synthesized using a variety of methods, including the use of boronic acid, pyridine, and fluorine. The synthesis of this compound typically begins with the reaction of boronic acid and pyridine, which forms an intermediate compound. The intermediate compound is then reacted with fluorine to form the desired this compound. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, and the reaction is typically carried out at temperatures between 80-130°C.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with various enzymes and proteins during this process .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal . This reaction is facilitated by the compound’s boronic acid moiety .

Temporal Effects in Laboratory Settings

Boronic acids are generally known for their stability, which contributes to their utility in various chemical reactions .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors in metabolic processes .

properties

IUPAC Name |

(2-fluoro-4-methoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUKBUCYDDLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)